(5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
Description
The compound "(5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione" features a furan ring substituted at the 5-position with a 4-fluorophenyl group and a piperazine moiety substituted at the 4-position with another 4-fluorophenyl group. The methanethione (-CS-) linker bridges these two aromatic systems. This structure combines electron-withdrawing fluorine substituents with a piperazine scaffold, which is commonly associated with enhanced pharmacokinetic properties, such as improved solubility and bioavailability . The compound’s synthesis likely follows methods analogous to those described for related piperazine-furan hybrids, involving condensation reactions between substituted aldehydes and piperazine derivatives .
Properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWZXPNSZLYAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors.
Mode of Action
It’s known that similar compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization. This property might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, the presence of fluorine atoms could potentially enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes, thereby affecting its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s plausible that this compound could have diverse molecular and cellular effects.
Biological Activity
The compound (5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-fluorophenyl)furan-2-carboxylic acid derivatives with piperazine derivatives in the presence of appropriate coupling agents. The final product is often purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, research indicates that derivatives with furan and piperazine moieties exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12.5 µg/mL |
| Compound B | E. coli | 25 µg/mL |
| Target Compound | S. aureus | TBD |
Cytotoxicity Studies
Cytotoxicity assays, such as the MTT assay, have been employed to evaluate the safety profile of this compound. Preliminary findings suggest that while exhibiting antimicrobial properties, it maintains a favorable cytotoxicity profile against human cell lines, with IC50 values greater than 50 µM, indicating low toxicity .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| NIH-3T3 | >50 |
| HeLa | >50 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial metabolism, particularly urease. Urease inhibitors are crucial for preventing ureolytic bacterial infections, making this compound a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings. One notable case involved the use of a furan-based compound in treating patients with urinary tract infections caused by urease-producing bacteria. The results demonstrated a significant reduction in bacterial load when combined with standard antibiotic therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Furan and Piperazine Moieties
Key structural analogs differ in substituents on the furan ring, piperazine group, or linker chemistry. Below is a comparative analysis:
Key Observations:
- Halogen Effects: Replacing 4-fluorophenyl with 3-chlorophenyl on the furan (as in ) increases lipophilicity (Cl: LogP ~2.0 vs.
- Linker Chemistry : Methanethione (-CS-) in the target compound may confer stronger electron-withdrawing effects compared to ketone (-CO-) linkers, influencing receptor binding .
Pharmacological and Physicochemical Properties
Cytotoxicity and Enzyme Inhibition
- AChE Inhibition : Piperazine-furan hybrids, such as those in , demonstrate acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values ranging from 0.5–5 µM. The target compound’s dual fluorine substituents may enhance binding affinity due to reduced steric hindrance and increased electronegativity.
- Cytotoxicity : Fluoro-substituted piperazine derivatives (e.g., ) show moderate cytotoxicity (IC₅₀ ~10–50 µM) in cancer cell lines, likely due to intercalation or topoisomerase inhibition.
Physicochemical Metrics
| Property | Target Compound | 3-Chloro Analog | Thiophene Analog |
|---|---|---|---|
| Molecular Weight | 400.9 | 400.9 | 396.4 |
| XLogP3 | 5.4 | 5.9 | 4.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| Topological PSA (Ų) | 51.7 | 51.7 | 45.6 |
- Lipophilicity : The 3-chloro analog’s higher XLogP3 (5.9 vs. 5.4) suggests greater membrane permeability but lower aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
